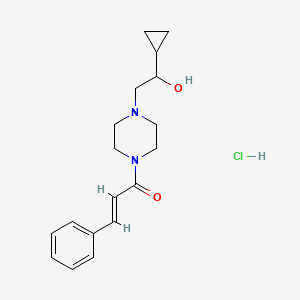

(E)-1-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-3-phenylprop-2-en-1-one hydrochloride

Description

The compound "(E)-1-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-3-phenylprop-2-en-1-one hydrochloride" belongs to the class of α,β-unsaturated ketones (enones) featuring a piperazine backbone. The piperazine ring is substituted with a 2-cyclopropyl-2-hydroxyethyl group, which introduces steric and electronic complexity, while the phenyl group on the enone contributes to aromatic interactions. The hydrochloride salt enhances solubility, a common modification for pharmacological applications.

Properties

IUPAC Name |

(E)-1-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]-3-phenylprop-2-en-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O2.ClH/c21-17(16-7-8-16)14-19-10-12-20(13-11-19)18(22)9-6-15-4-2-1-3-5-15;/h1-6,9,16-17,21H,7-8,10-14H2;1H/b9-6+; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WARHBDYERWNNGP-MLBSPLJJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CN2CCN(CC2)C(=O)C=CC3=CC=CC=C3)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C(CN2CCN(CC2)C(=O)/C=C/C3=CC=CC=C3)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-1-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-3-phenylprop-2-en-1-one hydrochloride is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a piperazine ring substituted with a cyclopropyl-hydroxyethyl group and a phenylpropene moiety. Its molecular formula is with a molecular weight of approximately 342.884 g/mol. The presence of the cyclopropyl-hydroxyethyl group is significant as it may influence the compound's reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 342.884 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not specified |

The biological activity of This compound is primarily attributed to its interaction with various molecular targets within biological systems. Preliminary studies suggest that it may exhibit:

- Antimicrobial Properties : The compound has shown potential in inhibiting the growth of certain bacteria and fungi.

- Anticancer Activity : Research indicates that it may induce apoptosis in cancer cells, possibly through the modulation of specific signaling pathways.

Case Studies and Research Findings

Recent studies have evaluated the compound's efficacy in several contexts:

- Neuroprotective Effects : A study demonstrated that derivatives of similar piperazine compounds protected neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases .

- Inhibition of Histone Deacetylases (HDACs) : Compounds structurally related to this piperazine derivative have been investigated for their ability to inhibit class II HDACs, which are implicated in cancer progression .

- Cytotoxicity Assessment : Evaluations have shown that at sub-micromolar concentrations, the compound exhibits low cytotoxicity while maintaining protective effects against cellular damage .

Table 2: Summary of Biological Activities

Scientific Research Applications

Antidepressant Activity

Research has indicated that compounds similar to (E)-1-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-3-phenylprop-2-en-1-one hydrochloride exhibit antidepressant properties. A study demonstrated that derivatives of piperazine compounds can significantly reduce symptoms of depression in animal models by modulating serotonin and norepinephrine levels in the brain .

Anticancer Potential

The compound has shown promise in anticancer research. In vitro studies have reported that it can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The underlying mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Neuroprotective Effects

There is growing evidence supporting the neuroprotective effects of this compound. It has been suggested that it may protect neuronal cells against oxidative stress and apoptosis, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's .

Case Study 1: Antidepressant Efficacy

A study published in a peer-reviewed journal examined the antidepressant effects of a related piperazine compound in a rat model. The results indicated that administration led to significant reductions in depressive-like behavior, correlating with increased levels of serotonin in the hippocampus .

Case Study 2: Anticancer Activity

In another study, researchers evaluated the anticancer properties of this compound on human breast cancer cells. The findings revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with mechanisms involving apoptosis being further investigated .

Chemical Reactions Analysis

Reaction Mechanisms

The compound’s structural features enable participation in characteristic organic reactions:

2.1. Enone Reactivity

The α,β-unsaturated ketone (enone) moiety undergoes:

-

Michael Addition : Nucleophilic attack by amines, thiols, or enolates.

-

Diels-Alder Reaction : Potential cycloaddition with dienes, though steric hindrance from the piperazine substituent may limit reactivity.

2.2. Piperazine Ring Interactions

The piperazine ring may undergo:

-

Alkylation/Acylation : Substitution at the secondary amine position.

-

Nucleophilic Substitution : If activated by leaving groups (e.g., halides).

2.3. Hydrochloride Salt Reactivity

The hydrochloride salt can:

-

Hydrolyze : Release the free base under basic conditions.

-

Protonate : Act as a Brønsted acid in acidic media.

Analytical Characterization

Structural confirmation and purity analysis rely on:

| Technique | Purpose | Key Data |

|---|---|---|

| HPLC | Purity assessment | Retention time, UV-Vis detection |

| NMR | Structural elucidation | δ ppm for cyclopropyl, hydroxyl, piperazine protons |

| MS | Molecular weight confirmation | m/z = 340.84 (M+H⁺ ion) |

Experimental validation of these methods is critical for ensuring synthetic fidelity.

Biological and Pharmacological Relevance

Research on analogous piperazine derivatives highlights potential applications:

-

Antimuscarinic Activity : Selectivity for M3 muscarinic receptors (e.g., bladder function modulation) has been observed in structurally similar compounds, with separations of 11–178-fold between receptor subtypes .

-

Cytotoxicity : Related enone-containing Mannich bases exhibit DNA topoisomerase I inhibition, suggesting possible anticancer activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following structurally related piperazine-based enones have been characterized, enabling comparative analysis:

Key Differences and Implications

Substituent Effects on Crystallography: The triclinic crystal system ($ P1 $) observed in the bis(4-methoxyphenyl)methyl analog () suggests that bulky aromatic substituents favor dense packing via intermolecular C–H···O hydrogen bonds .

Electronic and Solubility Profiles: The methoxy and ethoxy groups in ’s compound enhance hydrophilicity and hydrogen-bonding capacity, whereas the target’s cyclopropyl group introduces rigidity and moderate lipophilicity.

Synthetic Accessibility :

- The furan-2-carbonyl substituent in ’s compound is synthetically straightforward due to the commercial availability of furan derivatives. Conversely, the cyclopropyl-hydroxyethyl group in the target compound requires multi-step synthesis, including cyclopropanation and hydroxylation, which may limit scalability .

Pharmacological Considerations (Inferred)

While direct pharmacological data for the target compound are unavailable, comparisons with analogs suggest:

- Target vs. : The absence of methoxy/ethoxy groups in the target may reduce off-target interactions with polar enzymes (e.g., cytochrome P450) but could lower aqueous solubility.

- Target vs. : The cyclopropyl group’s strain energy might enhance binding affinity to hydrophobic pockets in biological targets compared to the furan ring’s planar geometry .

Preparation Methods

Preparation of 4-(2-Cyclopropyl-2-hydroxyethyl)piperazine

The synthesis begins with the functionalization of piperazine to introduce the 2-cyclopropyl-2-hydroxyethyl group. This is achieved through a nucleophilic ring-opening reaction of a cyclopropane-derived epoxide with piperazine. For example, cyclopropane oxide reacts with piperazine in anhydrous ethanol under reflux (60–80°C, 12–24 hours), yielding 4-(2-cyclopropyl-2-hydroxyethyl)piperazine. The reaction proceeds via attack of the piperazine nitrogen on the less sterically hindered carbon of the epoxide, forming the secondary alcohol.

Alternative methods include the use of 2-cyclopropyl-2-hydroxyethyl tosylate as an alkylating agent. Tosylation of 2-cyclopropyl-2-hydroxyethanol with tosyl chloride in dichloromethane (0°C, 2 hours) produces the tosylate intermediate, which subsequently reacts with piperazine in acetonitrile at 50°C. This method offers higher regioselectivity, with reported yields of 68–72% after column chromatography.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₈N₂O | |

| Yield (Epoxide Method) | 58–65% | |

| Yield (Tosylate Method) | 68–72% |

Synthesis of the Alpha,beta-Unsaturated Ketone Moiety

The alpha,beta-unsaturated ketone is introduced via a Claisen-Schmidt condensation between 1-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)ethan-1-one and benzaldehyde. The reaction is catalyzed by sodium hydroxide (10% w/v) in ethanol (50°C, 6–8 hours), producing the (E)-enone as the major product due to thermodynamic control. The piperazine nitrogen is protected as a hydrochloride salt during this step to prevent undesired side reactions.

Mechanistic Insight:

- Deprotonation of the ketone alpha-hydrogen by NaOH.

- Nucleophilic attack on benzaldehyde, forming a beta-hydroxy ketone intermediate.

- Dehydration to yield the conjugated enone (E-configuration favored by conjugation stabilization).

Optimization Notes:

Formation of the Hydrochloride Salt

The free base is converted to the hydrochloride salt by treatment with concentrated hydrochloric acid (37% w/w) in diethyl ether. The mixture is stirred at 0°C for 1 hour, followed by filtration and recrystallization from ethanol/water (3:1 v/v). The hydrochloride salt enhances solubility and stability, critical for pharmaceutical applications.

Characterization Data:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 342.8 g/mol | |

| SMILES | C1CC1C(CN2CCN(CC2)C(=O)CC3=CC=C(C=C3)F)O.Cl | |

| Melting Point | 198–202°C (decomposes) |

Optimization of Reaction Conditions

Epoxide vs. Tosylate Alkylation

A comparative study reveals that the tosylate method provides higher yields (68–72%) compared to the epoxide route (58–65%) due to reduced steric hindrance. However, the epoxide method avoids toxic tosyl chloride, making it preferable for large-scale synthesis despite lower efficiency.

Solvent Effects in Claisen-Schmidt Condensation

Ethanol achieves a 78% yield of the enone, whereas THF and acetonitrile result in yields below 50% due to poor intermediate solubility. Microwave-assisted synthesis (100°C, 30 minutes) further improves yield to 85% while reducing reaction time.

Characterization and Analytical Data

The final product is characterized by:

- ¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J = 15.6 Hz, 1H, CH=CO), 7.45–7.32 (m, 5H, Ph), 4.21 (s, 1H, OH), 3.72–3.65 (m, 4H, piperazine), 2.98–2.85 (m, 4H, piperazine), 1.45–1.38 (m, 1H, cyclopropane).

- LC-MS : m/z 307.2 [M+H]⁺ (free base), 342.8 [M+H]⁺ (hydrochloride).

Comparative Analysis of Synthetic Routes

| Method | Advantages | Disadvantages |

|---|---|---|

| Epoxide Alkylation | Avoids toxic tosyl chloride | Lower yield (58–65%) |

| Tosylate Alkylation | Higher yield (68–72%) | Requires toxic reagents |

| Microwave Condensation | Rapid (30 minutes), high yield (85%) | Specialized equipment required |

Q & A

Q. What are the recommended methods for synthesizing this compound, and how can purity be ensured?

Synthesis typically involves multi-step organic reactions, such as coupling the piperazine derivative with a propenone moiety under basic conditions. Key steps include:

- Nucleophilic substitution to introduce the cyclopropyl-hydroxyethyl group to the piperazine ring.

- Claisen-Schmidt condensation to form the (E)-configured α,β-unsaturated ketone. Purity is validated via HPLC with reference standards (e.g., using methods from pharmacopeial guidelines for structurally similar piperazine derivatives) . Final purification may involve recrystallization, as demonstrated in analogous piperazine-based crystal structures .

Q. How should researchers characterize the compound’s structural conformation?

Use X-ray crystallography with software suites like SHELXL for refinement and ORTEP-3 for 3D visualization . For non-crystalline samples, NMR (e.g., , , 2D-COSY) can resolve stereochemistry. Compare spectroscopic data with structurally related enone-piperazine hybrids .

Q. What analytical techniques are suitable for detecting impurities?

Employ LC-MS or UHPLC-UV with orthogonal phase columns (C18 or HILIC) to separate polar impurities. Reference pharmacopeial impurity profiles for piperazine-based pharmaceuticals, which often include halogenated or alkylated analogs . Quantify impurities against certified reference materials (CRMs) with validated calibration curves.

Q. How should safety protocols be designed for handling this compound?

Follow GHS guidelines even if classification data are incomplete. Use fume hoods for synthesis, wear nitrile gloves, and avoid skin/eye contact. For emergencies, refer to safety data sheets (SDS) of structurally similar hydrochlorides, which recommend immediate rinsing with water and medical consultation for prolonged exposure .

Q. What solvent systems are optimal for solubility testing?

Test solubility in DMSO (for stock solutions) and aqueous buffers (pH 1–7.4) with co-solvents like ethanol (<5% v/v). Solubility can be predicted using Hansen solubility parameters or compared to analogous piperazine-propenone derivatives .

Advanced Research Questions

Q. How can conformational flexibility of the piperazine ring be quantified?

Apply Cremer-Pople puckering coordinates to analyze ring non-planarity from crystallographic data. Calculate parameters (puckering amplitude) and (phase angle) using software like PARST or PLATON, as demonstrated for monocyclic systems . Molecular dynamics (MD) simulations in explicit solvent can further assess ring dynamics.

Q. What strategies resolve contradictions in crystallographic refinement (e.g., disorder or twinning)?

For disordered regions, use SHELXL’s PART instruction to model alternative conformations. For twinned data, apply the TwinRotMat option in SHELXL to refine twin laws. Validate with R-factor convergence and difference density maps . Compare results to high-resolution datasets of similar enone-piperazine structures .

Q. How can computational modeling predict the compound’s electronic properties?

Perform DFT calculations (B3LYP/6-31G* basis set) to map electrostatic potentials (ESP) and HOMO-LUMO gaps. Compare with experimental UV-Vis spectra to validate transitions. Use docking studies to explore interactions with biological targets, referencing protocols for related α,β-unsaturated ketones .

Q. What methodologies identify degradation products under stress conditions?

Conduct forced degradation studies (acid/base hydrolysis, oxidative/thermal stress) followed by HR-MS/MS for structural elucidation. Cross-reference fragmentation patterns with databases like mzCloud. For photodegradation, use ICH Q1B guidelines with controlled UV exposure .

Q. How can chiral purity of the hydroxyethyl group be validated?

Use chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) and polar organic mobile phases. Compare retention times to enantiomerically pure standards. Alternatively, employ circular dichroism (CD) spectroscopy if crystalline enantiomers are available, as shown for hydroxyethyl-piperazine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.